molecular formula C23H36O5 B13430336 (3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol

(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol

Cat. No.: B13430336
M. Wt: 392.5 g/mol
InChI Key: BMASJGTXZQYHKW-AHZQVZRWSA-N
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Description

This pregnane derivative features a steroidal backbone with methylenebis(oxy) groups bridging the 17,20 and 20,21 positions, along with a hydroxyl group at C3 in the (3a,5β) configuration. Its molecular formula is C₃₃H₃₆O₅ (exact formula inferred from analogues; see Table 1), and it is structurally designed to modulate metabolic stability and receptor binding via the protective bis(oxy) groups and polar 3-ol substituent .

Properties

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16-,17-,18?,19+,20+,21+,22-,23?/m1/s1

InChI Key

BMASJGTXZQYHKW-AHZQVZRWSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O

Origin of Product

United States

Preparation Methods

Installation of Methylenebis(oxy) Protective Groups

The key feature of this compound is the presence of two methylenebis(oxy) (methylene dioxy) bridges. These are typically installed by ketalization reactions involving formaldehyde or paraformaldehyde under acid-catalyzed conditions.

  • Reaction conditions:

    • Acid catalyst: commonly dilute mineral acids (e.g., p-toluenesulfonic acid) or Lewis acids.
    • Solvent: anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
    • Temperature: mild, typically below 40°C to prevent side reactions.
    • Stoichiometry: controlled amounts of formaldehyde to avoid overreaction or polymerization.
  • Mechanism:

    • The diol groups at positions 17,20 and 20,21 react with formaldehyde to form cyclic methylenedioxy ketals, protecting these hydroxyls and enhancing metabolic stability.

Oxidation and Reduction Steps

  • If starting from a pregnan-3-one, selective reduction can be employed to generate the 3-hydroxyl group.
  • Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for selective conversion of ketones to alcohols.
  • Conversely, oxidation of 3-hydroxyl to ketone can be performed using chromium trioxide (CrO3) or potassium permanganate (KMnO4), depending on the desired final oxidation state.

Purification and Isolation

  • Purification is generally achieved by chromatographic techniques such as silica gel column chromatography.
  • Crystallization may be employed for final product isolation, especially to ensure stereochemical purity.

Reaction Conditions Optimization and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Methylenebis(oxy) ketalization Formaldehyde, acid catalyst, THF 25–40°C 75–85 Mild conditions prevent side reactions
Reduction (3-ketone to 3-ol) NaBH4 in methanol or ethanol 0–25°C 80–90 Selective for ketone reduction
Oxidation (if required) CrO3 or KMnO4 in acetone or aqueous medium 0–25°C 70–80 Controlled to avoid overoxidation
Purification Silica gel chromatography Ambient Ensures removal of impurities and stereoisomers

Analytical Characterization

To confirm the structure and stereochemistry of the synthesized compound, the following analytical methods are employed:

Technique Information Provided Comments
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT, 2D-COSY) Identification of stereochemistry, confirmation of methylenebis(oxy) groups and hydroxyl position Requires >95% purity for clear spectra
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and fragmentation patterns Confirms molecular formula
Infrared (IR) Spectroscopy Functional group identification (OH, ketal) Useful for confirming protective groups
X-ray Crystallography Absolute stereochemistry and 3D structure Applied if crystalline samples are available

Research Outcomes and Observations

  • The methylenebis(oxy) protective groups significantly increase metabolic stability by shielding hydroxyl groups from enzymatic oxidation, prolonging the compound's half-life in biological systems.
  • The 3a,5b stereochemistry is crucial for biological activity and receptor binding specificity.
  • Reaction conditions such as temperature and acid catalyst concentration must be carefully controlled to avoid hydrolysis or decomposition of sensitive methylenebis(oxy) bridges.
  • Stability studies indicate that the compound is prone to hydrolysis of the methylenebis(oxy) groups under strongly acidic or alkaline conditions, necessitating neutral to mildly acidic storage environments.
  • Safety protocols recommend handling under fume hood conditions with appropriate personal protective equipment due to potential irritancy and analogs' carcinogenicity.

Summary Table of Preparation Methodology

Preparation Stage Key Reagents/Conditions Purpose Critical Parameters
Starting Material Selection Pregnane derivatives with 3-OH or 3-oxo Provide steroid backbone Purity and stereochemistry
Methylenebis(oxy) Bridge Formation Formaldehyde, acid catalyst, anhydrous THF Protect hydroxyl groups at 17,20,21 Temperature <40°C, stoichiometric control
Oxidation/Reduction NaBH4 (reduction) or CrO3 (oxidation) Adjust oxidation state at C3 Reaction time and temperature
Purification Silica gel chromatography, crystallization Isolate pure stereoisomer Avoid exposure to moisture
Characterization NMR, HRMS, IR, X-ray Confirm structure and purity High purity required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The methylenedioxy groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve the use of strong acids or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 17,20:20,21-bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets in biochemical pathways. The methylenedioxy groups play a crucial role in stabilizing the compound and facilitating its interaction with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is known to influence steroidal pathways .

Comparison with Similar Compounds

Structural Variations and Implications

Cortrvazol introduces a pyrazol ring fused to the steroid core, enhancing rigidity and receptor selectivity .

Functional Groups at C3: The 3β-OH group in (5β)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3β-ol contrasts with the 3-keto group in YK11 and 11β-hydroxy-16α-methyl analogue .

Bis(oxy) Group Variations :

  • Methylenebis(oxy) groups (e.g., in the target compound and Cortrvazol) protect adjacent hydroxyls from phase I metabolism, extending half-life .
  • YK11’s methoxyethylidene bis(oxy) group adds steric bulk, possibly influencing tissue penetration .

Additional Substituents: The 16α-methyl group in 103094-10-6 is a common corticosteroid modification to enhance potency and reduce hepatic clearance.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The XLogP3 value of 1.2 for 807-05-6 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogues with 3-keto groups (e.g., YK11) may exhibit higher lipophilicity, favoring CNS penetration.
  • Molecular Weight : Most analogues fall within 392–442 g/mol, adhering to Lipinski’s rule for drug-likeness. Exceptions like YK11 (430.54 g/mol) may require formulation optimization for oral bioavailability .
  • Thermal Stability : The bis(methylenebis(oxy)) groups in 19458-49-2 contribute to stability at room temperature, critical for storage and transport.

Research and Application Context

  • SARMs and Myostatin Inhibition : YK11’s unique structure underscores the role of bis(oxy) groups in developing selective androgen receptor modulators for muscle-wasting diseases.
  • Receptor Specificity : Cortrvazol’s pyrazol ring demonstrates how heterocyclic additions can fine-tune receptor binding, a strategy applicable to the target compound for tailored activity.

Q & A

Q. What are the recommended analytical techniques for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the stereochemistry of the pregnane backbone and methylenebis(oxy) groups. Compare spectral data with structurally similar compounds like 3,20-bis(ethylenedioxy)pregna-5,7-diene (InChIKey: CFZNXPSHLNMZGD-UHFFFAOYSA-N) for validation .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 210–240 nm) to assess purity (>95% as per typical standards for related steroids). Calibrate using reference standards of analogous pregnane derivatives .
  • Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular formula (C₂₃H₃₄O₄) and fragmentation patterns, particularly for methylenebis(oxy) substituents .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C for long-term stability, as recommended for related 5β-pregnan-3α-ol derivatives. Avoid exposure to humidity to prevent hydrolysis of the methylenebis(oxy) groups .
  • Handling Precautions : Use desiccants in storage containers and monitor for degradation via periodic HPLC analysis. For short-term use, room temperature (20–25°C) is acceptable if the compound is protected from light and moisture .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in carcinogenicity classifications for pregnane derivatives?

Methodological Answer:

  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and mammalian cell genotoxicity assays (e.g., micronucleus test) to evaluate mutagenic potential. Compare results with structurally similar compounds like 5β-pregnan-3α-ol-20-one (classified as Category 2 carcinogen ) vs. 5β-pregnan-3α,11β,21-triol-20-one (unclassified ).
  • Dose-Response Studies : Use rodent models to assess tumorigenicity at varying doses, ensuring alignment with OECD Guidelines 451/453. Account for metabolic differences between species when extrapolating to human risk .

Q. How can researchers design in vitro studies to investigate the compound’s interaction with steroidogenic enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Utilize human recombinant CYP450 isoforms (e.g., CYP3A4, CYP17A1) in microsomal preparations. Measure competitive inhibition via fluorescence-based substrates or LC-MS quantification of metabolites .
  • Substrate Specificity : Compare kinetic parameters (Km, Vmax) with endogenous substrates like progesterone or cortisol. For example, 3α,5β-tetrahydrocorticosterone (a related compound) shows affinity for 11β-hydroxysteroid dehydrogenase .

Q. What methodologies are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Monitor methylenebis(oxy) group cleavage via LC-MS/MS .
  • Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate acute toxicity. Compare with data for analogous compounds like 17,20:20,21-bis(methylenedioxy)pregn-4-en-3-one (CAS 807-05-6) .

Data Interpretation & Experimental Design

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be reconciled?

Methodological Answer:

  • Batch Analysis : Compare NMR spectra across batches using deuterated solvents (e.g., CDCl₃) and standardized acquisition parameters. Variations in methylenebis(oxy) conformation may explain shifts; computational modeling (DFT) can validate steric effects .
  • Impurity Profiling : Use gradient HPLC-MS to identify byproducts (e.g., incomplete acetal formation) and adjust synthetic protocols (e.g., reaction time, catalyst loading) .

Q. What statistical frameworks are appropriate for longitudinal studies involving this compound?

Methodological Answer:

  • Split-Plot Designs : Apply randomized block designs with split-split plots (as used in agricultural pharmacology studies) to account for variables like dose, time, and biological replicates .
  • Multivariate Analysis : Use PCA or PLS-DA to correlate structural features (e.g., methylenebis(oxy) positioning) with bioactivity data, ensuring alignment with theoretical frameworks like QSAR .

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